molecular formula C17H18N6O B6459163 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinoxaline CAS No. 2549063-39-8

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinoxaline

Cat. No.: B6459163
CAS No.: 2549063-39-8
M. Wt: 322.4 g/mol
InChI Key: XCJOLWNNGKZDSI-UHFFFAOYSA-N
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Description

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a piperazine ring, which is further substituted with a methoxypyrimidine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinoxaline typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.

    Substitution with Piperazine: The quinoxaline core is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazinylquinoxaline intermediate.

    Introduction of the Methoxypyrimidine Moiety: The final step involves the nucleophilic substitution of the piperazinylquinoxaline intermediate with 6-methoxypyrimidine, typically using a polar aprotic solvent like dimethylformamide (DMF) and a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxypyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinoxaline or piperazine rings.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the methoxy group.

Scientific Research Applications

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinoxaline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol
  • 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol

Uniqueness

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinoxaline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methoxypyrimidine moiety enhances its potential as a therapeutic agent by improving its binding affinity and selectivity for certain molecular targets.

Properties

IUPAC Name

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-24-17-10-15(19-12-20-17)22-6-8-23(9-7-22)16-11-18-13-4-2-3-5-14(13)21-16/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJOLWNNGKZDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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